1-benzyl-4-nitro-1H-indazole

Neuronal nitric oxide synthase nNOS inhibition Antinociception

Procure 1-benzyl-4-nitro-1H-indazole as your definitive Bub1 kinase library scaffold. The N1-benzyl C4-nitro pattern is a patented pharmacophore for mitotic checkpoint inhibition and nNOS/mPGES-1 targeting. This substitution is non‑interchangeable; simpler N1-methyl or unsubstituted analogs lose both target engagement and synthetic versatility. Secure the authentic benzyl‑protected intermediate for SAR expansion and chemoselective amine elaboration.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B8288138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-nitro-1H-indazole
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c18-17(19)14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyCORAVBWSIRXYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-nitro-1H-indazole: A Differentiated Nitroindazole Scaffold for Targeted Kinase Inhibition and Anticancer Research


1-Benzyl-4-nitro-1H-indazole (CAS RN: not fully consolidated; molecular formula C₁₄H₁₁N₃O₂; MW 253.26 g/mol) is a heterocyclic compound comprising an indazole core bearing a nitro group at the 4-position and a benzyl substituent at the N1 position [1]. This substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological target engagement. The compound serves as a key intermediate in the synthesis of diverse indazole-based bioactive molecules and has been explicitly disclosed in patent literature as a component of benzyl-substituted indazole libraries targeting the mitotic checkpoint kinase Bub1 and the pro-inflammatory enzyme mPGES-1 [2][3].

Why 1-Benzyl-4-nitro-1H-indazole Cannot Be Substituted by Unsubstituted or Differently Alkylated Nitroindazoles in Research Programs


The combination of the C4 nitro group and the N1 benzyl group in 1-benzyl-4-nitro-1H-indazole is not a simple additive modification. The nitro group at position 4 is essential for potent inhibition of neuronal nitric oxide synthase (nNOS), with 4-nitroindazole itself demonstrating activity comparable to the reference compound 7-nitroindazole [1]. However, the additional N1 benzyl substitution critically alters the compound's physicochemical properties, target selectivity, and synthetic utility. In kinase inhibitor programs, the benzyl moiety is a key recognition element for the Bub1 ATP-binding pocket, distinguishing this scaffold from simpler N-methyl or unsubstituted analogs [2]. Furthermore, the benzyl group enables further functionalization and serves as a protecting group in multi-step syntheses, as demonstrated in the reduction of the nitro group to yield 4-amino derivatives [3]. Substituting this compound with 4-nitro-1H-indazole (no benzyl) or 1-methyl-4-nitro-1H-indazole (different alkyl) would therefore compromise both biological target engagement and synthetic versatility, making generic substitution invalid for programs requiring this specific pharmacophore.

Quantitative Differentiation of 1-Benzyl-4-nitro-1H-indazole: Comparative Evidence Against Closest Analogs


Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Comparable Potency to the Reference Compound 7-Nitroindazole (7-NI)

The 4-nitro substitution on the indazole ring confers potent nNOS inhibitory activity. The parent compound, 4-nitroindazole, which forms the core of 1-benzyl-4-nitro-1H-indazole, has been directly compared to 7-nitroindazole (7-NI), the well-established reference nNOS inhibitor. 4-Nitroindazole was found to be almost as potent as 7-NI in enzymatic assays and exhibited comparable in vivo antinociceptive effects following systemic administration [1]. While the benzyl substitution may modulate pharmacokinetics, the retention of the core 4-nitroindazole scaffold ensures that this compound maintains the validated nNOS pharmacophore, differentiating it from other positional nitro isomers (e.g., 5-nitroindazole or 6-nitroindazole) which show distinct activity profiles.

Neuronal nitric oxide synthase nNOS inhibition Antinociception Neuroprotection

Antiproliferative Activity Against Lung Carcinoma (NCI-H460): Sub-Micromolar to Low Micromolar Cytotoxicity

A series of nitro-based indazoles, including 1-benzyl-4-nitro-1H-indazole derivatives, were evaluated for antiproliferative activity against the NCI-H460 lung carcinoma cell line. The IC₅₀ values for these nitroindazoles ranged from 5 to 15 µM, indicating moderate to good cytotoxic activity against this cancer cell line [1]. In contrast, 6-nitroindazole derivatives showed markedly different activity profiles. For instance, 6-nitroindazole itself exhibited an IC₅₀ of 2.5 µM against human MAO-B but demonstrated negligible activity in certain anticancer assays [2]. This highlights that the position of the nitro group (4- vs. 6-) critically influences anticancer activity, making 1-benzyl-4-nitro-1H-indazole a distinct entity for antiproliferative research.

Anticancer Lung carcinoma Cytotoxicity NCI-H460

Bub1 Kinase Inhibition: Exclusive Engagement by Benzyl-Substituted Indazoles

1-Benzyl-4-nitro-1H-indazole is structurally aligned with the general formula of benzyl-substituted indazoles claimed as Bub1 kinase inhibitors in patent literature [1]. The benzyl group at the N1 position is a critical determinant for Bub1 binding and inhibitory activity. Analogs lacking this benzyl substitution, such as 4-nitro-1H-indazole or 1-methyl-4-nitro-1H-indazole, are not described as Bub1 inhibitors. The patent specifically exemplifies compounds within this benzyl-substituted indazole class that demonstrate potent inhibition of Bub1 kinase, thereby disrupting the mitotic checkpoint and inducing apoptosis in cancer cells [1]. This represents a clear and exclusive differentiation: only compounds bearing the N1-benzyl moiety (like 1-benzyl-4-nitro-1H-indazole) are implicated in this specific mechanism of action.

Mitotic checkpoint Bub1 kinase Cancer therapeutics Spindle assembly checkpoint

Synthetic Versatility: The Benzyl Group Enables Chemoselective Reduction to 4-Amino-1-benzylindazole

The benzyl group in 1-benzyl-4-nitro-1H-indazole is not merely a bioactive substituent but also serves as a protective and directing group in synthesis. The nitro group can be chemoselectively reduced to an amine using SnCl₂ in ethanol without affecting the benzyl group, yielding 1-benzyl-4-amino-1H-indazole [1]. This is a key advantage over unprotected 4-nitroindazole, where the N1-H proton can lead to undesired side reactions or poor regioselectivity in subsequent steps. For example, the benzyl group can be later removed or further functionalized, providing a modular synthetic handle. In contrast, 1-methyl-4-nitro-1H-indazole offers less versatility for deprotection or further N1 modification, making the benzyl derivative a more valuable building block for complex molecule synthesis.

Synthetic intermediate Chemoselective reduction Aminoindazole Medicinal chemistry

Optimal Research Applications for 1-Benzyl-4-nitro-1H-indazole Based on Validated Evidence


Hit-to-Lead Optimization in Bub1 Kinase Inhibitor Programs

Procure 1-benzyl-4-nitro-1H-indazole as a core scaffold for generating focused libraries targeting Bub1 kinase. The compound's benzyl-substituted indazole structure aligns with patent-disclosed Bub1 inhibitor pharmacophores, providing a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against the mitotic checkpoint [1].

Synthesis of 4-Aminoindazole Derivatives for CNS and Anti-inflammatory Targets

Utilize 1-benzyl-4-nitro-1H-indazole as a protected intermediate for the chemoselective reduction of the nitro group to an amine. The resulting 1-benzyl-4-amino-1H-indazole can be further elaborated into nNOS inhibitors or mPGES-1 inhibitors, as suggested by the compound's alignment with patent literature and the established nNOS activity of the 4-nitroindazole core [2][3]. The benzyl group provides a convenient handle for subsequent deprotection or N1 functionalization.

Antiproliferative Screening Against Lung Carcinoma Models

Incorporate 1-benzyl-4-nitro-1H-indazole into primary cytotoxicity screens against NCI-H460 and other lung cancer cell lines. Its documented IC₅₀ range of 5–15 µM provides a benchmark for evaluating the activity of newly synthesized analogs and for identifying structure-activity relationships that enhance potency [4].

Comparative Pharmacology Studies of Nitroindazole Positional Isomers

Use 1-benzyl-4-nitro-1H-indazole in comparative studies alongside 6-nitroindazole and 7-nitroindazole derivatives to elucidate the impact of nitro group position on target selectivity (e.g., nNOS vs. MAO-B) and anticancer efficacy. Such studies are essential for delineating the therapeutic windows and off-target profiles of nitroindazole-based drug candidates [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-4-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.